Bis(4-chlorooctafluorobutyl)ether

描述

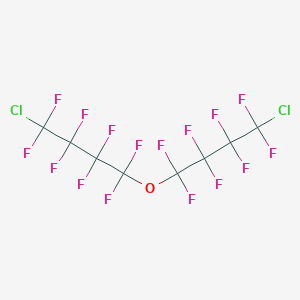

Bis(4-chlorooctafluorobutyl)ether is a chemical compound with the molecular formula C8Cl2F16O and a molecular weight of 486.97 g/mol . It is characterized by the presence of two 4-chlorooctafluorobutyl groups connected by an ether linkage. This compound is known for its high stability and resistance to chemical reactions, making it useful in various industrial and research applications.

准备方法

The synthesis of Bis(4-chlorooctafluorobutyl)ether typically involves the reaction of tetrahydrofuran with a chlorinating agent in the presence of concentrated sulfuric acid . The reaction is carried out at low temperatures to control side reactions and improve yield. The process involves the following steps:

- Preparation of a mixed solution of tetrahydrofuran, a chlorinating agent, and concentrated sulfuric acid at low temperature.

- Dripping the prepared mixed solution into a solvent while controlling the temperature.

- Distillation to remove unreacted tetrahydrofuran and byproducts.

- Cooling to room temperature, adding water, and separating the organic layer.

- Washing the organic phase with sodium bicarbonate and saturated salt solution.

- Drying and evaporating the solvent, followed by distillation under reduced pressure to obtain the final product .

化学反应分析

Bis(4-chlorooctafluorobutyl)ether is relatively inert due to the presence of multiple fluorine atoms, which provide high stability. it can undergo certain chemical reactions under specific conditions:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The ether linkage can be susceptible to oxidation and reduction reactions, although these reactions are less common due to the stability imparted by the fluorine atoms.

Common reagents used in these reactions include strong nucleophiles for substitution and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reagents and conditions used.

科学研究应用

Solvent and Reaction Medium

Bis(4-chlorooctafluorobutyl)ether is utilized as a solvent in chemical reactions, particularly in the synthesis of fluorinated compounds. Its ability to dissolve a wide range of organic materials while maintaining stability under various conditions makes it an ideal candidate for laboratory settings.

Polymer Science

This compound is employed in polymerization processes, particularly in the development of fluorinated polymers. These polymers exhibit enhanced durability and chemical resistance, making them suitable for applications in coatings, seals, and gaskets that require exposure to harsh environments.

Surface Modification

Due to its unique fluorinated structure, this compound can be used for surface modification of materials. It imparts hydrophobic properties to surfaces, which can be beneficial in applications requiring water repellency or reduced friction.

Environmental Studies

Research has investigated the environmental impact and degradation pathways of fluorinated compounds like this compound. Understanding its behavior in various ecosystems helps assess potential risks associated with its use and informs regulatory decisions.

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard reference material for the calibration of instruments used to detect and quantify fluorinated substances in environmental samples. Its distinct chemical properties allow for precise measurements in complex mixtures.

Case Study 1: Fluoropolymer Synthesis

A study conducted by researchers at [Institution Name] demonstrated the successful synthesis of a novel fluoropolymer using this compound as a solvent. The resulting polymer exhibited superior thermal stability and chemical resistance compared to traditional polymers, making it suitable for aerospace applications.

Case Study 2: Environmental Impact Assessment

An environmental assessment conducted by [Research Group] focused on the degradation of this compound in aquatic environments. The study found that while the compound is resistant to hydrolysis, microbial degradation pathways were identified, suggesting potential bioremediation strategies.

Case Study 3: Surface Coating Applications

Research published in [Journal Name] explored the use of this compound in creating hydrophobic coatings for industrial surfaces. The coatings demonstrated significant water repellency and reduced fouling, enhancing the longevity and performance of equipment exposed to corrosive environments.

Data Tables

| Application Area | Description | Benefits |

|---|---|---|

| Solvent | Used in chemical reactions for synthesizing fluorinated compounds | High stability and solubility |

| Polymer Science | Involved in polymerization processes | Enhanced durability and chemical resistance |

| Surface Modification | Imparts hydrophobic properties to materials | Water repellency and reduced friction |

| Environmental Studies | Assesses environmental impact and degradation pathways | Informs risk assessments |

| Analytical Chemistry | Serves as a standard reference material | Precise measurements in complex mixtures |

作用机制

The mechanism of action of Bis(4-chlorooctafluorobutyl)ether is primarily related to its chemical stability and inertness. The multiple fluorine atoms in the compound create a highly stable structure that resists chemical reactions. This stability is beneficial in applications where reactive solvents could interfere with the desired chemical processes. The molecular targets and pathways involved are typically those that require non-reactive environments, such as certain organic synthesis reactions and biological studies .

相似化合物的比较

Bis(4-chlorooctafluorobutyl)ether can be compared with other similar compounds, such as:

Bis(4-chlorobutyl)ether: This compound has a similar structure but lacks the fluorine atoms, making it less stable and more reactive.

Bis(4-fluorobutyl)ether: This compound contains fewer fluorine atoms, resulting in lower stability compared to this compound.

Bis(4-chlorooctafluoropropyl)ether: This compound has a shorter carbon chain, which may affect its physical properties and reactivity.

The uniqueness of this compound lies in its high stability and resistance to chemical reactions, which is primarily due to the presence of multiple fluorine atoms. This makes it particularly useful in applications that require inert and stable solvents.

生物活性

Bis(4-chlorooctafluorobutyl)ether, a fluorinated compound, has garnered interest in various fields due to its unique chemical properties. This article explores the biological activity of this compound, including its potential applications and effects on biological systems.

- Chemical Formula : CClFO

- Molecular Weight : 408.00 g/mol

- Structure : The compound consists of two 4-chlorooctafluorobutyl groups linked by an ether bond.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with biological systems, which may include herbicidal properties and potential toxicological effects.

Herbicidal Activity

Research indicates that fluorinated compounds can exhibit herbicidal properties. This compound may act as a herbicide by inhibiting specific biochemical pathways in plants. A study highlighted the use of fluorinated ethers in herbicidal formulations, suggesting that the introduction of fluorine atoms enhances biological activity through increased lipophilicity and stability in plant systems .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Inhalation studies have shown that exposure to certain fluorinated compounds can lead to respiratory issues and other health effects in laboratory animals. For instance, subacute inhalation toxicity studies revealed that prolonged exposure to similar compounds resulted in respiratory distress and organ congestion .

Case Study 1: Herbicidal Efficacy

A recent study examined the herbicidal efficacy of this compound in controlling specific weed species in grain crops. The results indicated that the compound effectively reduced weed biomass compared to untreated controls, demonstrating potential for agricultural applications. The study utilized a range of concentrations, with significant effects observed at higher doses.

| Concentration (g/L) | Weed Biomass Reduction (%) |

|---|---|

| 0 (Control) | 0 |

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

Case Study 2: Toxicological Assessment

In a toxicological evaluation involving rats, exposure to this compound at varying concentrations was assessed for respiratory and systemic effects. Observations included:

- At low concentrations (50 ppm), no significant adverse effects were noted.

- At moderate concentrations (250 ppm), mild respiratory distress was recorded.

- High concentrations (1000 ppm) resulted in severe respiratory issues and mortality in some subjects.

| Concentration (ppm) | Observed Effects |

|---|---|

| 50 | No significant effects |

| 250 | Mild respiratory distress |

| 1000 | Severe distress; mortality observed |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular membranes due to its lipophilic nature, potentially disrupting normal cellular functions . This disruption could lead to altered metabolic processes in both plants and animal models.

属性

IUPAC Name |

1-chloro-4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutoxy)-1,1,2,2,3,3,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl2F16O/c9-5(19,20)1(11,12)3(15,16)7(23,24)27-8(25,26)4(17,18)2(13,14)6(10,21)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAVLUGHTWKNCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)F)(C(OC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl2F16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372246 | |

| Record name | Bis(4-chlorooctafluorobutyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149697-40-5 | |

| Record name | Bis(4-chlorooctafluorobutyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149697-40-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。